2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester
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Overview
Description
2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester is a specialized chemical compound known for its unique structural properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester typically involves the esterification of 2-Propenethioic acid, 2-methyl- with the corresponding alcohol, 3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioconjugation and labeling due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to harsh conditions
Mechanism of Action
The mechanism of action of 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester involves its interaction with molecular targets through its ester and fluorinated groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropenethioic acid S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) ester: Similar in structure but with a longer fluorinated chain.
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: Contains different functional groups and is used in polymer synthesis.
Uniqueness
The uniqueness of 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester lies in its high fluorine content, which imparts exceptional chemical stability, lipophilicity, and resistance to degradation. These properties make it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
30769-91-6 |
---|---|
Molecular Formula |
C13H9F15OS |
Molecular Weight |
498.25 g/mol |
IUPAC Name |
S-[3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C13H9F15OS/c1-5(2)6(29)30-4-3-7(14,15)9(17,18)11(21,22)10(19,20)8(16,12(23,24)25)13(26,27)28/h1,3-4H2,2H3 |
InChI Key |
LDEYRMSHMYWNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)SCCC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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